molecular formula C25H41NO3 B106412 N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide CAS No. 869376-63-6

N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide

Cat. No. B106412
CAS RN: 869376-63-6
M. Wt: 403.6 g/mol
InChI Key: XFHZHCKWTBGPFD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide is C25H41NO3 . Its molecular weight is 403.59800 . The compound is a crystalline solid .


Physical And Chemical Properties Analysis

N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide has a molecular weight of 403.59800 and a LogP value of 6.68410 , indicating its lipophilicity. It is a crystalline solid and is soluble in DMF, DMSO, and Ethanol .

Scientific Research Applications

Cannabinoid Research

CB-25 is a stable analog of Δ9-tetrahydrocannabinol (THC) and anandamide (AEA). It exhibits high affinity for the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . This makes it a valuable tool in the study of cannabinoid receptors and their role in various physiological processes.

Neuroscience

Given its interaction with CB1 and CB2 receptors, CB-25 can be used in neuroscience research, particularly in studies related to pain, mood, appetite, and sleep . These receptors are involved in the regulation of many physiological systems, and CB-25 can help researchers understand their function better.

Pharmacology

CB-25 behaves as an inverse agonist for the CB1 receptor as assessed in a cyclic AMP (cAMP) functional assay . This property can be exploited in pharmacological studies to understand the role of CB1 receptors in health and disease.

properties

IUPAC Name

N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H41NO3/c1-2-3-10-13-21-18-23(27)20-24(19-21)29-17-12-9-7-5-4-6-8-11-14-25(28)26-22-15-16-22/h18-20,22,27H,2-17H2,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHZHCKWTBGPFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=CC(=C1)OCCCCCCCCCCC(=O)NC2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H41NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470105
Record name N‐cyclopropyl‐11‐(3‐hydroxy‐5‐pentylphenoxy)undecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide

CAS RN

869376-63-6
Record name N‐cyclopropyl‐11‐(3‐hydroxy‐5‐pentylphenoxy)undecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the downstream effects of CB-25 binding to its target?

A1: Research indicates that CB-25 may counteract both phases of formalin-induced nociception in vivo []. Further research is necessary to fully understand the downstream effects and signaling pathways influenced by CB-25 upon binding to its target.

Q2: What is the molecular formula and weight of CB-25?

A2: The molecular formula for CB-25 (N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide) is C23H37NO3, and its molecular weight is 375.55 g/mol.

Q3: Is there any spectroscopic data available for CB-25?

A3: While the provided research articles do not explicitly detail spectroscopic data for CB-25, such information could be obtained through techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Q4: How does CB-25 perform under various environmental conditions?

A4: The provided research does not specifically address the material compatibility or stability of CB-25 under different environmental conditions. Further research is necessary to determine its behavior under various temperatures, pH levels, and exposure to light or oxygen.

Q5: Does CB-25 exhibit any catalytic properties?

A5: Based on the provided research, there is no evidence suggesting that CB-25 possesses catalytic properties.

Q6: Have computational methods been employed to study CB-25?

A6: Researchers utilized molecular modeling and docking simulations to investigate the interaction between CB-25 and the main protease (Mpro) of SARS-CoV-2 []. This study aimed to identify potential inhibitors of Mpro, a promising drug target for COVID-19 therapy.

Q7: How do structural modifications of CB-25 impact its activity and potency?

A7: The provided research does not provide specific details regarding the SAR of CB-25. Further studies involving the synthesis and evaluation of CB-25 analogs are needed to establish the relationship between its structure and biological activity.

Q8: What is the safety profile of CB-25?

A8: While the research suggests that CB-25 has a higher 50% lethal dose (LD50) compared to the known Mpro inhibitor GC376, indicating low toxicity [], further preclinical and clinical studies are essential to comprehensively assess its safety profile.

Q9: What is known about the pharmacokinetics of CB-25?

A9: Detailed pharmacokinetic studies exploring the absorption, distribution, metabolism, and excretion (ADME) of CB-25 are currently lacking in the provided research.

Q10: Are there known resistance mechanisms associated with CB-25?

A10: The development of resistance to drugs is a complex process, and the provided research does not offer information regarding resistance mechanisms associated with CB-25.

Q11: What toxicological data are available for CB-25?

A11: While the research suggests a favorable LD50 compared to a known Mpro inhibitor, a comprehensive toxicological evaluation is crucial to determine potential adverse effects and long-term safety [].

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